5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Overview
Description
5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carbamoylation: The resulting compound is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology
In biological research, 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is studied for its potential biological activities. It has shown promise as an antimicrobial, antiviral, and anticancer agent in preliminary studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. It is also used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with viral proteins, inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A pyrazole derivative with similar structural features but lacking the chlorophenyl and carbamoyl groups.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a phenyl group instead of the chlorophenyl group.
Uniqueness
The uniqueness of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the carbamoyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds with biological targets.
Properties
IUPAC Name |
5-[[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-21-14(13(7-18-21)16(24)25)15(23)20-12-6-19-22(9-12)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOTLUSJJJRAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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